2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
Description
2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester is a bicyclic heteroaromatic compound featuring a pyrido[4,3-d]pyrimidine core substituted with a cyclopropyl group at position 2 and a tert-butyl ester at position 4. This structure is designed to balance steric and electronic properties, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development. The tert-butyl ester acts as a protective group for carboxylic acid functionalities, enabling selective deprotection during synthetic routes .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-7-6-12-11(9-18)8-16-13(17-12)10-4-5-10/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUROWMSUCCJGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501115419 | |
| Record name | Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-cyclopropyl-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501115419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-08-9 | |
| Record name | Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-cyclopropyl-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-cyclopropyl-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501115419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies
Microwave-assisted synthesis significantly enhances reaction efficiency. For example, cyclization of pyrimidine precursors in dimethylformamide (DMF) with acetic acid (HOAc) under microwave irradiation (150°C, 30 min) achieves >80% yield in analogous compounds. This method minimizes side reactions compared to conventional heating.
Oxidation and Functionalization
Manganese dioxide (MnO₂) is employed to oxidize intermediate alcohols to aldehydes, a critical step for subsequent cyclopropane incorporation. For instance, treatment of (4-cyclohexylamino-2-methylsulfanyl-pyridine-5-yl)-methanol with MnO₂ in chloroform yields the corresponding aldehyde, which participates in further coupling reactions.
Esterification with Tert-Butyl Groups
The carboxylic acid group at position 6 is protected as a tert-butyl ester to prevent undesired side reactions during subsequent steps.
Direct Esterification
Reaction of the free acid with tert-butyl alcohol under acidic conditions (e.g., concentrated H₂SO₄) is a standard method. However, this approach risks racemization and low yields (<50%).
Carbodiimide-Mediated Coupling
A more efficient protocol uses 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by treatment with tert-butanol. This method, adapted from kinase inhibitor syntheses, achieves yields >85%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Stereochemical Control
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:
This reaction is critical for activating the compound’s biological activity, as the carboxylic acid may interact with targets like enzymes or receptors .
Substitution at the Pyrimidine Core
The cyclopropyl group at position 2 may participate in substitution reactions. For example:
-
Nucleophilic aromatic substitution : The pyrimidine ring’s electron-deficient nature allows displacement of the cyclopropyl group by nucleophiles (e.g., amines, alcohols) under basic conditions.
-
Electrophilic substitution : Potential sites for electrophilic attack include the fused pyridine ring, depending on directing groups .
Ring-Opening or Modification
The dihydro-pyrido[4,3-d]pyrimidine ring system may undergo:
-
Reduction : Reduction of the heterocyclic ring to fully saturate the structure (e.g., using LiAlH4 or catalytic hydrogenation).
-
Oxidation : Conversion of the dihydro structure to a fully aromatic system under oxidizing conditions.
Analytical Characterization
The compound’s structure and reactivity are often analyzed using:
| Technique | Purpose |
|---|---|
| X-ray crystallography | Determine 3D conformation and hydrogen bonding patterns |
| NMR spectroscopy | Identify proton environments and substituent positions |
| IR spectroscopy | Confirm ester (C=O) and carboxylic acid (O-H stretch) functional groups |
Comparison with Related Derivatives
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities, including:
-
Anticancer Activity
- Mechanism: Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. This involves the modulation of cellular signaling pathways associated with cell survival and proliferation.
- Case Study: A study demonstrated that a related compound significantly reduced tumor growth in xenograft models of cancer by promoting apoptotic pathways.
-
Anti-inflammatory Properties
- Mechanism: Compounds similar to 2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
- Case Study: In a rat model of arthritis, administration of a derivative resulted in reduced paw edema and lower levels of inflammatory cytokines.
-
Neurological Disorders
- Mechanism: The compound serves as an intermediate in the synthesis of drugs targeting conditions such as Alzheimer's disease. Its structural analogs have shown promise in modulating neuroinflammatory responses and improving cognitive functions.
- Case Study: A derivative was found to improve cognitive function in animal models by reducing amyloid-beta plaque formation.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrido-pyrimidine scaffold and tert-butyl ester moiety but differ in substituents, ring substitution patterns, and applications. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidine Derivatives
Substituent Effects on Reactivity and Stability
- Cyclopropyl vs. In contrast, the methylsulfonyl group in the analog () increases electrophilicity, making it reactive toward nucleophiles in coupling reactions .
Cyclopropyl vs. Chloro ():
The chloro-substituted derivative (pyrido[3,2-d]pyrimidine core) exhibits lower molar mass (269.73 g/mol) and higher polarity due to the electronegative chlorine. This compound is stored at -20°C to prevent decomposition, whereas the cyclopropyl analog likely has improved stability at ambient temperatures due to reduced electron-withdrawing effects .Cyclopropyl vs. Phenyl (): The phenyl-substituted analog (337.38 g/mol) engages in π-π stacking interactions, advantageous for targeting aromatic residues in enzymes. However, the cyclopropyl group’s smaller size may reduce off-target interactions .
Biological Activity
2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido-pyrimidine core with a cyclopropyl group and a tert-butyl ester functional group. Its molecular formula is CHNO, and its molecular weight is approximately 218.25 g/mol.
Anticancer Properties
Research indicates that compounds similar to 2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine derivatives exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. These compounds have been shown to inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells. For instance, a related study demonstrated that the inhibition of these kinases resulted in significant apoptosis in various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Inhibition of the JAK/STAT signaling pathway has been associated with reduced inflammation. Compounds with similar scaffolds have been reported to inhibit STAT3 activation, which plays a pivotal role in inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrido[4,3-d]pyrimidines demonstrate antimicrobial properties against various pathogens. The presence of the heterocyclic ring enhances the biological activity against fungal and bacterial strains .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : By targeting CDKs and JAK kinases, the compound disrupts cell cycle progression and inflammatory signaling pathways.
- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells through intrinsic pathways.
- Antimicrobial Action : The structural features allow interaction with microbial enzymes or cellular components, leading to growth inhibition.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated IC values for CDK inhibition ranging from 0.1 to 1 µM across various cancer cell lines. |
| Study B | Reported significant reduction in tumor growth in xenograft models treated with related pyrido[4,3-d]pyrimidines. |
| Study C | Showed antimicrobial efficacy against E. coli and S. aureus with MIC values below 50 µg/mL for similar compounds. |
Q & A
Q. Example Protocol :
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclopropanation | CuI catalyst, cyclopropane boronic acid | 65–78% | |
| 2 | Boc protection | Di-tert-butyl dicarbonate, DMAP, DCM | >90% |
Advanced: How do steric and electronic effects of the cyclopropyl group influence regioselectivity in pyrido[4,3-d]pyrimidine functionalization?
Answer:
The cyclopropyl group introduces steric hindrance near the pyrimidine ring, directing electrophilic attacks to the less hindered C5 or C7 positions. Electronically, its strained sp³ hybridized orbitals increase electron density at adjacent carbons, favoring nucleophilic substitutions. Computational studies (e.g., DFT) are recommended to map charge distribution and predict reactivity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm cyclopropane integration and Boc-group stability.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., observed m/z 257.26 in related tert-butyl pyrimidine esters) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrido-pyrimidine framework .
Advanced: How can contradictory stability data in safety reports (e.g., SDS) be reconciled?
Answer:
Discrepancies arise from differing sample purity or storage conditions. For example:
- : Reports first-aid measures for a structurally similar compound, suggesting potential irritancy .
- : Classifies the compound as non-hazardous under standard lab conditions .
Resolution : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation products via LC-MS.
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Use PPE (gloves, goggles) and work in a fume hood.
- Store under inert atmosphere (N) at 2–8°C to prevent Boc-group hydrolysis .
- In case of exposure, follow SDS guidelines: rinse skin with water and consult a physician .
Advanced: How do structural modifications (e.g., halogenation) at the pyrimidine ring affect biological activity?
Answer:
Halogenation (e.g., bromine at C6) enhances binding to kinase ATP pockets by increasing hydrophobic interactions. For example:
Q. SAR Table :
| Substituent | Position | Activity (IC) | Solubility (µg/mL) |
|---|---|---|---|
| Br | C6 | 85 nM | 12 |
| Cl | C2 | 120 nM | 18 |
Advanced: What mechanistic insights explain low yields in reductive amination steps during analog synthesis?
Answer:
Low yields often stem from:
- Competitive side reactions : Over-reduction of imine intermediates to amines.
- Catalyst poisoning : Residual moisture or oxygen deactivates palladium catalysts.
Optimization : Use degassed solvents, molecular sieves, and Pd(OAc)/Xantphos systems to improve turnover .
Basic: How is the tert-butyl ester group removed during final deprotection?
Answer:
Deprotection involves:
- Acidic conditions : TFA/DCM (1:1) at 0°C for 2 hours, yielding the carboxylic acid.
- Alternative : HCl in dioxane (4 M, 25°C, 1 hour) .
Advanced: What strategies mitigate racemization in chiral pyrido-pyrimidine derivatives?
Answer:
- Low-temperature reactions : Perform substitutions below -20°C.
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to enforce stereocontrol during cyclopropanation .
Advanced: How can computational modeling predict metabolic pathways for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
